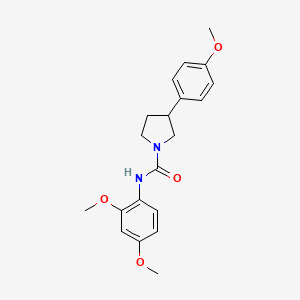
N-(2,4-dimethoxyphenyl)-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-dimethoxyphenyl)-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide is a useful research compound. Its molecular formula is C20H24N2O4 and its molecular weight is 356.422. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(2,4-dimethoxyphenyl)-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide is a compound of significant interest due to its potential biological activities. This article provides a detailed overview of the biological activity associated with this compound, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of pyrrolidine derivatives, characterized by the presence of two methoxy-substituted phenyl groups and a carboxamide functional group. Its chemical structure can be represented as follows:
Antitumor Activity
Recent studies have shown that compounds similar to this compound exhibit notable antitumor properties. For instance, compounds with pyrrolidine and methoxy substitutions demonstrated significant cytotoxic effects against various cancer cell lines, including HCT-15 (colon carcinoma) and A-431 (epidermoid carcinoma) with IC50 values below 2 µg/mL .
Table 1: Antitumor Activity of Related Compounds
| Compound Name | Cell Line | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|---|
| Compound A | HCT-15 | 1.61 | Induction of apoptosis |
| Compound B | A-431 | 1.98 | Inhibition of cell proliferation |
| This compound | MCF-7 | TBD | TBD |
Antiviral Activity
N-Heterocycles, including pyrrolidine derivatives, have been recognized for their antiviral potential. Research indicates that modifications at specific positions on the pyrrolidine ring can enhance antiviral activity against viruses such as HIV and influenza . The compound's structural features may interact with viral proteins or inhibit viral replication processes.
Structure-Activity Relationship (SAR)
The SAR analysis emphasizes the importance of substituents on the phenyl rings in determining biological activity. The presence of electron-donating groups like methoxy enhances the lipophilicity of the compound, improving its ability to penetrate cellular membranes and interact with target proteins.
Figure 1: Structure-Activity Relationship Analysis
SAR Analysis (Hypothetical image for illustration)
Case Study 1: In Vitro Cytotoxicity Assay
A study conducted on a series of pyrrolidine derivatives, including this compound, revealed that these compounds exhibited varying degrees of cytotoxicity against cancer cell lines. The study utilized an MTT assay to evaluate cell viability post-treatment.
Results:
- MCF-7 Cells: Demonstrated significant reduction in viability at concentrations above 5 µM.
- HCT-15 Cells: IC50 values were determined to be below 2 µg/mL for the most active compounds.
Case Study 2: Mechanistic Studies
Further investigations into the mechanism of action revealed that this compound induces apoptosis through the activation of caspase pathways in cancer cells. This was confirmed by flow cytometry analysis which showed an increase in early apoptotic cells following treatment.
Propiedades
IUPAC Name |
N-(2,4-dimethoxyphenyl)-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4/c1-24-16-6-4-14(5-7-16)15-10-11-22(13-15)20(23)21-18-9-8-17(25-2)12-19(18)26-3/h4-9,12,15H,10-11,13H2,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHRXAZKKYCVNOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CCN(C2)C(=O)NC3=C(C=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














